2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone
Overview
Description
2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone, also known as TFE, is an organic compound that belongs to the class of organic compounds known as alpha-haloketones or haloalkyl ketones . It is widely used in the synthesis of various organic compounds and as a reagent in the pharmaceutical industry.
Synthesis Analysis
TFE can be synthesized through several methods, such as oxidation of 2-fluoropyridine with trifluoroacetyl chloride or trifluoroacetic acid, Friedel-Crafts acylation of trifluoromethylpyridine with acetyl chloride, and reaction of acetylene with trifluoroacetyl chloride. It can also be prepared through the reaction of 2-chloro-3-fluoropyridine with trifluoroacetone in the presence of a base.Molecular Structure Analysis
The molecular formula of TFE is C7H3F4NO, and it has a molecular weight of 193.1 g/mol . The InChI code is 1S/C7H3F4NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H .Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
Demir et al. (2001) demonstrated the asymmetric synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine using 2,2,2-trifluoro-1-furan-2-yl-ethanone. This process highlights the compound's role in producing important chiral building blocks with high enantiomeric excess, which are valuable in developing pharmaceuticals and agrochemicals Demir, A., Seşenoğlu, Ö., & Gerçek-Arkin, Z. (2001). Tetrahedron-Asymmetry.
Green Synthesis and Antimicrobial Study
Nandhikumar and Subramani (2018) reported on the green synthesis of novel series of 1,8-naphthyridines, including compounds derived from 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone, through a microwave-irradiated Friedlander condensation. These synthesized compounds exhibited significant antimicrobial activity, showcasing the compound's utility in synthesizing biologically active molecules with potential therapeutic applications Nandhikumar, R., & Subramani, K. (2018). Asian Journal of Chemistry.
Synthesis of Heterocycles
Almendros et al. (2018) explored the transition metal-free synthesis of heterocycles decorated with bis[(trifluoromethyl)sulfonyl]ethyl groups using a derivative of 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone. This method enables the direct C-H functionalization of heterocycles, illustrating the compound's role in developing novel heterocyclic structures that are crucial scaffolds in pharmaceuticals and agrochemicals Almendros, P., et al. (2018). Organic Chemistry Frontiers.
Photoredox-Mediated Synthesis
Scherbinina et al. (2017) developed a method for synthesizing 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation. This process indicates the potential of 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone derivatives in photoredox-mediated reactions, contributing to the field of sustainable chemistry and synthesis Scherbinina, S. I., et al. (2017). The Journal of Organic Chemistry.
Material Science and Polymer Chemistry
Segawa, Higashihara, and Ueda (2010) synthesized hyperbranched polymers with controlled degrees of branching from 0 to 100% using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This research demonstrates the compound's utility in material science, particularly in developing polymers with tunable properties for various applications Segawa, Y., Higashihara, T., & Ueda, M. (2010). Journal of the American Chemical Society.
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKVVMLHWCELMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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